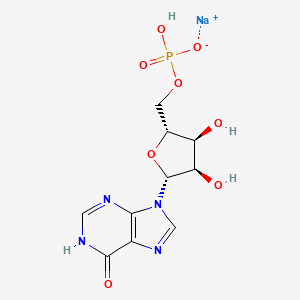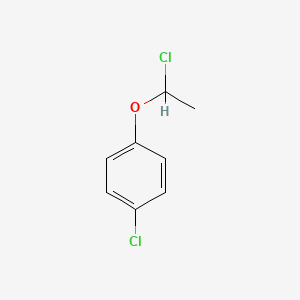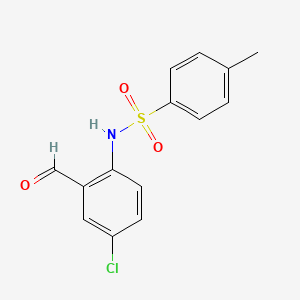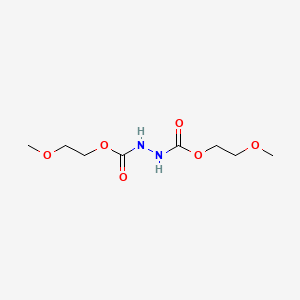
Diethyl(methacryloyloxyethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(methacryloyloxyethyl)phosphonate is an organophosphorus compound that has garnered significant interest due to its unique chemical properties and versatile applications. This compound is characterized by the presence of both methacrylate and phosphonate functional groups, making it a valuable monomer for the synthesis of phosphorus-containing polymers. These polymers exhibit properties such as flame retardancy, improved adhesion, and biocompatibility, which are beneficial in various industrial and biomedical applications .
準備方法
Synthetic Routes and Reaction Conditions: Diethyl(methacryloyloxyethyl)phosphonate can be synthesized using the Michaelis-Becker reaction. This method involves the reaction of diethyl phosphite with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Diethyl(methacryloyloxyethyl)phosphonate undergoes various chemical reactions, including polymerization, esterification, and hydrolysis. The methacrylate group allows for free radical polymerization, while the phosphonate group can participate in esterification and hydrolysis reactions .
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, typically using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Esterification: Involves the reaction with alcohols in the presence of acid catalysts.
Hydrolysis: Carried out under acidic or basic conditions to yield phosphonic acid derivatives.
Major Products:
Polymerization: Produces phosphorus-containing polymers with enhanced flame retardancy and adhesive properties.
Esterification: Results in the formation of various esters depending on the alcohol used.
Hydrolysis: Yields phosphonic acid derivatives, which have applications in metal binding and corrosion inhibition.
科学的研究の応用
Diethyl(methacryloyloxyethyl)phosphonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of diethyl(methacryloyloxyethyl)phosphonate is primarily related to its ability to undergo polymerization and form stable polymers. The methacrylate group allows for free radical polymerization, leading to the formation of long polymer chains. The phosphonate group enhances the flame retardant properties of the resulting polymers by promoting char formation and reducing the release of flammable gases during combustion .
類似化合物との比較
- Diethyl(acryloyloxyethyl)phosphate (DEAEP)
- Diethyl(acryloyloxymethyl)phosphonate (DEAMP)
- Diethyl(methacryloyloxy)ethyl phosphate (DEMEP)
Comparison: Diethyl(methacryloyloxyethyl)phosphonate is unique due to the presence of both methacrylate and phosphonate groups, which provide a combination of polymerization capability and flame retardant properties. Compared to similar compounds like DEAEP and DEAMP, it offers better adhesion and biocompatibility, making it more suitable for biomedical applications .
特性
分子式 |
C10H19O5P |
|---|---|
分子量 |
250.23 g/mol |
IUPAC名 |
2-diethoxyphosphorylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-7-13-10(11)9(3)4/h3,5-8H2,1-2,4H3 |
InChIキー |
ZQBWPISHKSLENR-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCOC(=O)C(=C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14127101.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B14127102.png)

![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14127117.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14127128.png)
![Benzoic acid, 4-[1-(hydroxyimino)ethyl]-](/img/structure/B14127129.png)

![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)


![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)

